Erythromycin oxime is a semisynthetic derivative of erythromycin that was first synthesized in 1974. Its primary purpose was to overcome the difficulties associated with erythromycin use, including poor solubility and stability, bitter taste, and low bioavailability. Erythromycin oxime belongs to the macrolide class of antibiotics, which are characterized by a macrocyclic lactone ring containing 12-16 carbon atoms. The oxime derivative has a side chain attached to the lactone ring, which confers improved water solubility and stability.
Erythromycin oxime is a white to off-white, amorphous powder that is sparingly soluble in water. Its molecular weight is 763.04 g/mol, and its formula is C38H70N2O13. The compound has a melting point of 148-150 ℃, and it is stable under acidic conditions but degrades under basic conditions. Erythromycin oxime is an optical isomer, with two chiral centers that give rise to four stereoisomers.
Erythromycin oxime is synthesized by the reaction of erythromycin A or erythromycin B with hydroxylamine hydrochloride in the presence of a base, such as NaOH. The reaction takes place at room temperature or elevated temperature, depending on the reaction conditions. The oxime derivative is purified by column chromatography, recrystallization, or other methods. The synthesized compound is characterized by its melting point, IR spectrum, NMR spectrum, and mass spectrum, among other techniques.
Several analytical methods have been developed for the quantitative determination of erythromycin oxime in various matrices. These include high-performance liquid chromatography (HPLC), ultraviolet-visible spectroscopy (UV-Vis), gas chromatography (GC), and mass spectrometry (MS). These methods are sensitive, specific, and reliable, and they have been applied to the analysis of erythromycin oxime in pharmaceuticals, biological fluids, and food matrices.
Erythromycin oxime exhibits antibacterial activity against a wide range of gram-positive and gram-negative bacteria, as well as some atypical bacteria. Its mechanism of action is similar to that of erythromycin, which involves binding to the 50S subunit of bacterial ribosomes and inhibiting protein synthesis. Erythromycin oxime also possesses immunomodulatory properties, including the stimulation of T cell proliferation and the enhancement of phagocytic activity.
Erythromycin oxime has been shown to have low toxicity in animal models and in vitro assays. Its acute and subchronic toxicities are lower than those of erythromycin, and it does not induce any adverse effects on reproductive or developmental endpoints in animal studies. However, like other antibiotics, erythromycin oxime can promote the emergence of antibiotic-resistant bacterial strains if used inappropriately.
Erythromycin oxime has been utilized in various scientific experiments, including microbiology, pharmacology, and toxicology. Its antibacterial activity and immunomodulatory effects make it a useful tool for investigating the pathogenesis of bacterial infections and evaluating the efficacy of new drugs and vaccines. Its pharmacokinetic properties and safety profile make it a promising candidate for drug delivery systems and other biomedical applications.
Erythromycin oxime has been studied extensively in the past decade, with a focus on its synthesis, characterization, antibacterial activity, bioavailability, pharmacokinetics, and toxicology. Several studies have investigated its use as an alternative to erythromycin in the treatment of bacterial infections, particularly those caused by drug-resistant strains. Additionally, its potential applications in drug delivery, wound healing, and other biomedical fields have been explored.
Erythromycin oxime has the potential to impact various fields of research and industry, including pharmaceuticals, biotechnology, and agriculture. Its improved solubility and stability make it a desirable drug candidate for the treatment of bacterial infections, especially in combination with other drugs. Its immunomodulatory properties suggest its potential use in the treatment of immune-related disorders. Additionally, its applications in drug delivery and wound healing open up new avenues for biomedical research. In agriculture, erythromycin oxime could be utilized as a growth promoter or prophylactic agent in animal husbandry and aquaculture.
Despite its promising properties, erythromycin oxime has limitations that need to be addressed in future research. These include its narrow spectrum of antibacterial activity, its potential for inducing bacterial resistance, and its limited bioavailability in some tissues. The future directions for research on erythromycin oxime include optimizing its chemical structure to enhance its antibacterial activity and reduce resistance, developing new formulations to improve its bioavailability, and exploring its potential applications in other fields, such as immunology and regenerative medicine. In conclusion, erythromycin oxime is a semisynthetic derivative of erythromycin that has emerged as a potential substitute for erythromycin in the treatment of bacterial infections. Its improved physicochemical and pharmacological properties make it a promising drug candidate with potential applications in various fields of research and industry. Further research is needed to optimize its properties and determine its safety and efficacy in humans.
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